Fluoro loxoprofen

Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain, fever, and inflammatory conditions, acting primarily by inhibiting cyclooxygenase (COX) enzymes. These enzymes are crucial for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation and pain merckvetmanual.comslideshare.netnih.gov. Loxoprofen (B1209778), a propionic acid derivative, is an established NSAID that functions as a prodrug. Upon oral administration, it is rapidly metabolized into its active trans-alcohol metabolite, which then potently inhibits both COX-1 and COX-2 enzymes tandfonline.commdpi.comjst.go.jpsemanticscholar.orgnih.govnih.govncats.iodrugbank.com. While effective, many traditional NSAIDs, including loxoprofen, are associated with gastrointestinal adverse effects, such as ulceration, due to the inhibition of COX-1, which plays a role in protecting the gastric mucosa merckvetmanual.comslideshare.netnih.gov. Research in NSAID development has thus focused on enhancing therapeutic efficacy while mitigating these dose-limiting toxicities.

Rationale for Fluorination in Medicinal Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a well-established practice in medicinal chemistry, offering several advantages that can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties mdpi.commosuljournals.comacs.org. Fluorine's high electronegativity and small atomic radius can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes mdpi.commosuljournals.comacs.org. For instance, fluorine substitution can increase resistance to metabolic degradation, prolonging the drug's half-life and therapeutic effect mdpi.commosuljournals.comacs.org. In the context of NSAIDs, fluorination, particularly at the alpha-position of arylpropionic acids, has been shown to prevent epimerization, a process where the biologically active chiral form can convert into less active or inactive isomers in vivo researchgate.net. Furthermore, fluorine can enhance binding interactions with target proteins, potentially increasing potency and selectivity acs.orgontosight.ai.

Evolution from Loxoprofen Research Paradigms

The development of fluoro-loxoprofen (B10848829), specifically 2-fluoroloxoprofen (B10848750), emerged from efforts to refine the therapeutic profile of loxoprofen jst.go.jpsemanticscholar.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.net. Recognizing the gastrointestinal liabilities associated with loxoprofen, researchers investigated structural modifications to reduce these side effects. The introduction of a fluorine atom into the loxoprofen structure was a key strategy explored to achieve this goal jst.go.jpsemanticscholar.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.net. Studies have demonstrated that fluoro-loxoprofen exhibits a significantly lower propensity for inducing gastric lesions and reduced membrane permeabilization compared to its parent compound, loxoprofen, while maintaining comparable anti-inflammatory activity jst.go.jpsemanticscholar.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.net. This suggests that fluorination can be an effective approach to improve the safety profile of existing NSAID scaffolds. Further research has also explored derivatives of 2-fluoroloxoprofen, with some showing enhanced anti-inflammatory potency alongside similar ulcerogenic effects to 2-fluoroloxoprofen, indicating ongoing efforts to optimize this class of compounds acs.orgresearchgate.netfigshare.com.

Data Table: Comparison of Key Pharmacological Properties

| Property | Loxoprofen | Fluoro-loxoprofen (2-Fluoroloxoprofen) |

| Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

| Prodrug Status | Yes, metabolized to active trans-alcohol form | Yes, metabolized to active trans-alcohol form |

| Mechanism of Action | Non-selective COX inhibitor | Non-selective COX inhibitor |

| Anti-inflammatory Activity | Potent | Similar to Loxoprofen |

| Gastric Ulcerogenic Activity | Significant | Lower than Loxoprofen |

| Membrane Permeabilization | Higher | Lower than Loxoprofen |

Detailed Research Findings

Prodrug Activation and Mechanism of Action

Both loxoprofen and its fluorinated derivative, fluoro-loxoprofen, function as prodrugs tandfonline.commdpi.comjst.go.jpsemanticscholar.orgnih.govnih.govncats.iodrugbank.com. They are inactive in their parent form and require metabolic conversion to exert their therapeutic effects. In vivo and in vitro studies indicate that both compounds are readily metabolized, primarily by carbonyl reductase in the liver, to their respective trans-alcohol metabolites mdpi.comjst.go.jpsemanticscholar.orgnih.govnih.govncats.iodrugbank.com. These trans-alcohol metabolites are the pharmacologically active species, acting as potent, non-selective inhibitors of cyclooxygenase (COX) enzymes mdpi.comjst.go.jpsemanticscholar.orgnih.govnih.govncats.iodrugbank.com. By inhibiting COX, these metabolites reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain merckvetmanual.comslideshare.netnih.gov.

Impact of Fluorination on Ulcerogenicity and Membrane Permeabilization

A primary driver for the synthesis and study of fluoro-loxoprofen was to address the gastrointestinal toxicity associated with loxoprofen jst.go.jpsemanticscholar.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.net. Research has consistently shown that fluoro-loxoprofen possesses significantly lower gastric ulcerogenic activity compared to loxoprofen jst.go.jpsemanticscholar.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.net. This improved gastrointestinal safety profile has been attributed, in part, to fluoro-loxoprofen's reduced membrane permeabilization activity acs.orgresearchgate.netmdpi.com. The ability of NSAIDs to permeabilize cell membranes has been proposed as a mechanism contributing to NSAID-induced gastric lesions. By reducing this permeabilization, fluoro-loxoprofen appears to mitigate the damage to the gastric mucosa acs.orgresearchgate.netmdpi.com. Importantly, these benefits in terms of reduced ulcerogenicity were achieved while maintaining comparable anti-inflammatory efficacy to loxoprofen jst.go.jpsemanticscholar.orgacs.orgresearchgate.netresearchgate.net. Further investigations into derivatives of 2-fluoroloxoprofen have yielded compounds with even higher anti-inflammatory potency, suggesting potential for further optimization within this chemical class acs.orgresearchgate.netfigshare.com.

Pharmacokinetic Comparisons

Studies comparing the pharmacokinetics of fluoro-loxoprofen and loxoprofen in rats have revealed generally comparable characteristics regarding metabolism and metabolite formation in vivo and in vitro jst.go.jpsemanticscholar.org. Both compounds are converted to their active trans-alcohol forms, with a preferential formation of the trans-isomer observed jst.go.jpsemanticscholar.org. However, fluoro-loxoprofen was observed to be cleared from the plasma more rapidly than loxoprofen, as indicated by a smaller area under the curve (AUC) for fluoro-loxoprofen following oral administration jst.go.jpsemanticscholar.org. While this rapid clearance might intuitively suggest reduced exposure, the research indicates that fluoro-loxoprofen produced fewer gastric lesions even when higher plasma concentrations were maintained, reinforcing the link between its altered physicochemical properties (like reduced membrane permeabilization) and its improved safety profile, rather than solely relying on systemic exposure levels jst.go.jpsemanticscholar.org.

Compound List:

Fluoro-loxoprofen: A fluorinated derivative of loxoprofen, specifically studied as 2-fluoroloxoprofen.

Loxoprofen: A non-steroidal anti-inflammatory drug (NSAID) and prodrug, widely used for its analgesic and anti-inflammatory properties.

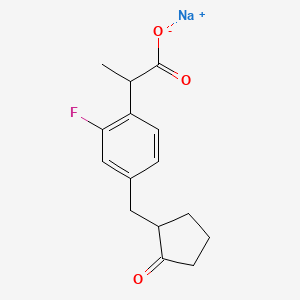

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H16FNaO3 |

|---|---|

Molecular Weight |

286.27 g/mol |

IUPAC Name |

sodium;2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |

InChI |

InChI=1S/C15H17FO3.Na/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17;/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19);/q;+1/p-1 |

InChI Key |

ISLFLEUBAXYHSW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluoro Loxoprofen

Chemical Synthesis Pathways and Strategies for Fluoro-Loxoprofen (B10848829)

The synthesis of fluoro-loxoprofen typically involves strategies that either introduce a fluorine atom onto the loxoprofen (B1209778) scaffold or build the molecule using fluorinated precursors. One described approach for preparing 2-fluoroloxoprofen (B10848750) involves a multi-step synthesis starting from diethyl malonate. This pathway includes the formation of an intermediate, compound 2, which is a product of malonic ester synthesis. Subsequently, an SNAr (nucleophilic aromatic substitution) reaction is employed, where the aromatic ring acts as an electrophile and a fluoride (B91410) ion is expelled as the leaving group, thereby incorporating the fluorine atom into the molecule chegg.com.

General synthetic routes for loxoprofen, which can serve as a basis for fluoro-loxoprofen synthesis, often involve several stages. These may include reduction, acylation or halogenation, cyanation, hydrolysis, bromination, condensation, decarboxylation, and salt formation google.com. For instance, one pathway for loxoprofen involves the condensation of a precursor, compound (III), with cyclopentanone (B42830) formate (B1220265) (IV) under basic conditions, followed by ester hydrolysis and decarboxylation in a hydrobromic acid/acetic acid solution. However, this method is noted for its harsh reaction conditions and potential for equipment corrosion google.com. Alternative routes for loxoprofen synthesis have also been explored, such as those employing enamine compounds, which can suffer from low reactivity and poor yields google.com.

More advanced strategies for creating modified loxoprofen structures, such as biphenyl-type derivatives, often utilize cross-coupling reactions. For example, ester-protected loxoprofen derivatives can be synthesized via esterification of the carboxyl group, followed by a Suzuki-Miyaura cross-coupling reaction with various boron compounds to construct biphenyl (B1667301) moieties google.com. These strategies allow for the systematic introduction of substituents, including fluorine, at specific positions to modulate the compound's properties.

Synthesis and Characterization of Fluoro-Loxoprofen Derivatives

Research has focused on synthesizing various derivatives of fluoro-loxoprofen to investigate structure-activity relationships and identify compounds with superior pharmacological profiles. For example, derivatives such as "11a" and "112" have been synthesized and evaluated. Derivative 11a, compared to fluoro-loxoprofen, exhibited enhanced anti-inflammatory activity while maintaining a similar ulcerogenic effect nih.govresearchgate.net. Similarly, derivative 112 demonstrated an equivalent ulcerogenic effect with an enhanced potency compared to fluoro-loxoprofen researchgate.net.

Another significant derivative synthesized is 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate (compound 31). This derivative, featuring a biphenyl structure, was synthesized using strategies that likely involved cross-coupling reactions google.comnih.gov. Compound 31 demonstrated specificity for COX-2 over COX-1, produced fewer gastric lesions compared to loxoprofen, and exhibited equivalent anti-inflammatory effects, suggesting its potential as a safer NSAID nih.gov.

The characterization of these synthesized fluoro-loxoprofen derivatives is crucial for confirming their structure and purity. Standard spectroscopic techniques are routinely employed, including:

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify characteristic functional groups present in the molecules, such as carbonyls and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the proton and carbon environments, essential for elucidating the complete molecular structure and confirming the position of substituents like fluorine.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula and structural integrity of the synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the analysis of loxoprofen and its derivatives, often after derivatization to enhance volatility and detectability nih.gov.

Table 1: Key Fluoro-Loxoprofen Derivatives and Their Synthesis Approaches

| Derivative ID | Chemical Description | Key Synthetic Strategy | Reported Property Highlight |

| 11a | Derivative of 2-fluoroloxoprofen (specific structure not detailed) | Synthesis from 2-fluoroloxoprofen | Higher anti-inflammatory activity, equivalent ulcerogenic effect compared to 2-fluoroloxoprofen |

| 112 | Analog of 2-fluoroloxoprofen (specific structure not detailed) | Synthesis from 2-fluoroloxoprofen | Equivalent ulcerogenic effect with enhanced potency compared to 2-fluoroloxoprofen |

| 31 | 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate | Suzuki-Miyaura cross-coupling (for biphenyl formation), esterification | COX-2 specificity, fewer gastric lesions, and equivalent anti-inflammatory effect compared to loxoprofen |

Table 2: Common Characterization Techniques for Synthesized Compounds

| Technique | Purpose | Typical Application in Fluoro-Loxoprofen Synthesis |

| FT-IR | Identification of functional groups | Confirm presence of carbonyl, carboxylic acid, aromatic groups |

| ¹H NMR | Determination of proton environments and connectivity | Elucidate the structure of synthesized derivatives, confirm fluorine presence |

| ¹³C NMR | Determination of carbon environments | Provide detailed structural information of synthesized derivatives |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | Confirm molecular formula and structural integrity of synthesized compounds |

| GC-MS | Analysis of volatile or derivatized compounds | Used for the analysis of derivatized loxoprofen and its fluorinated analogues |

Optimization of Synthetic Routes and Yields

Optimizing synthetic routes for fluoro-loxoprofen and its derivatives is critical for improving efficiency, reducing costs, and enhancing the sustainability of the production process. While specific optimization studies for fluoro-loxoprofen's synthesis routes are not extensively detailed in the provided literature, general challenges and goals in NSAID synthesis provide context. For loxoprofen synthesis, issues such as harsh reaction conditions, the use of corrosive reagents (e.g., hydrobromic acid), potential for product degradation (e.g., carbonization), and low conversion rates have been identified google.comgoogle.com. Addressing these challenges is paramount for developing robust and scalable synthetic methods.

Strategies for optimization typically aim to:

Improve Reaction Yields: Enhancing the efficiency of each synthetic step to maximize the output of the desired product.

Reduce Reaction Time and Conditions: Developing milder reaction conditions to minimize energy consumption and potential side reactions.

Simplify Work-up and Purification: Designing processes that lead to cleaner crude products, thereby reducing the complexity and cost of purification.

Utilize Greener Chemistry Principles: Employing less hazardous reagents and solvents, minimizing waste generation, and improving atom economy. For instance, solvent recovery and recycling are key aspects of cost reduction and environmental protection in chemical manufacturing google.com.

Preclinical Pharmacokinetic and Metabolic Profiling of Fluoro Loxoprofen

Comparative Pharmacokinetics of Fluoro-Loxoprofen (B10848829) and Loxoprofen (B1209778) in Animal Models

Following administration in rats, both fluoro-loxoprofen and loxoprofen are absorbed and become systemically available. A key distinguishing feature observed in comparative studies is the rate at which each compound is cleared from the bloodstream. Fluoro-loxoprofen has been shown to disappear from the plasma more rapidly than loxoprofen nih.govsemanticscholar.org. This suggests a faster clearance mechanism or a larger volume of distribution for the fluorinated derivative compared to the parent drug.

While specific comparative values for key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax) are not detailed in the available literature, the accelerated plasma clearance of fluoro-loxoprofen is a consistent finding nih.govsemanticscholar.org.

| Compound | Relative Rate of Disappearance from Plasma |

|---|---|

| Fluoro-Loxoprofen | Faster |

| Loxoprofen | Slower |

Detailed tissue distribution studies specifically comparing fluoro-loxoprofen and loxoprofen in animal models are not extensively covered in the available scientific literature. However, studies on loxoprofen in rats provide insights into its distribution patterns. Following dermal application, loxoprofen and its active trans-alcohol metabolite have been shown to remain at high concentrations in the skin and skeletal muscle at the site of application for extended periods ingentaconnect.comnih.gov. After oral administration, loxoprofen also distributes to various tissues, with renal excretion being the primary route of elimination for its metabolites nih.govresearchgate.net. Given the structural similarity and comparable metabolic pathways, a similar distribution pattern might be expected for fluoro-loxoprofen, although specific studies are required to confirm this.

Biotransformation Pathways and Metabolite Identification

Fluoro-loxoprofen, like loxoprofen, is a prodrug that requires metabolic conversion to exert its primary pharmacological activity. Its biotransformation pathways and the enzymes involved are comparable to those of loxoprofen nih.govsemanticscholar.org.

The primary metabolic pathway for fluoro-loxoprofen involves the reduction of its ketone group. In vivo and in vitro studies in rats have confirmed that fluoro-loxoprofen is readily metabolized into two main alcohol forms: a trans-alcohol metabolite and a cis-alcohol metabolite nih.govsemanticscholar.org.

The trans-alcohol form is the pharmacologically active metabolite responsible for the compound's therapeutic effects. In contrast, the cis-alcohol isomer is considered inactive researchgate.netnih.govnih.gov. Studies have consistently shown a preferential formation of the active trans-alcohol metabolite following both oral and intravenous administration of fluoro-loxoprofen nih.govsemanticscholar.org. This stereoselective metabolism is crucial for the bioactivation of the prodrug.

| Metabolite | Configuration | Pharmacological Activity |

|---|---|---|

| Trans-alcohol form | trans-OH | Active |

| Cis-alcohol form | cis-OH | Inactive |

The metabolic conversion of fluoro-loxoprofen is believed to involve the same enzymatic systems responsible for loxoprofen's biotransformation, reflecting their comparable metabolic profiles nih.govsemanticscholar.org.

Carbonyl Reductase: The bioactivation of fluoro-loxoprofen to its active trans-alcohol metabolite is primarily catalyzed by cytosolic carbonyl reductase enzymes nih.govnih.gov. Specifically for loxoprofen, Carbonyl Reductase 1 (CBR1) has been identified as the predominant enzyme responsible for this critical reduction step in both the liver and other tissues nih.gov. This enzyme system selectively produces the active metabolite nih.govsemanticscholar.org.

Cytochrome P450 (CYP): In addition to reduction, loxoprofen undergoes Phase I metabolism through oxidation. Studies have identified that Cytochrome P450 enzymes, particularly isoforms CYP3A4 and CYP3A5, are the major contributors to the hydroxylation of loxoprofen, leading to the formation of inactive hydroxylated metabolites nih.govnih.govdrugbank.comsemanticscholar.org. Given the comparable nature of their metabolism, a similar role for the CYP3A subfamily is anticipated in the metabolism of fluoro-loxoprofen.

UDP-Glucuronosyltransferase (UGT): Phase II metabolism of loxoprofen and its alcohol metabolites involves conjugation with glucuronic acid, a process known as glucuronidation. The enzyme UDP-glucuronosyltransferase, specifically the UGT2B7 isoform, has been identified as the primary catalyst for this conjugation reaction nih.govdrugbank.comsemanticscholar.orgresearchgate.net. This pathway facilitates the excretion of the metabolites. A similar UGT-mediated conjugation pathway is expected for fluoro-loxoprofen and its corresponding alcohol metabolites.

Stereoselective Metabolism Studies

Fluoro-loxoprofen, a derivative of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen, undergoes stereoselective metabolism, a critical factor in its pharmacological activity. Similar to its parent compound, fluoro-loxoprofen is a prodrug that is metabolically converted to its active alcohol forms. researchgate.net In vivo studies in rats have demonstrated that fluoro-loxoprofen is readily metabolized into its trans-alcohol and cis-alcohol metabolites. researchgate.net

Following oral or intravenous administration in rats, a preferential formation of the trans-alcohol metabolite is observed in the plasma. researchgate.net This stereoselectivity is significant because the trans-alcohol form is considered the active metabolite responsible for the drug's anti-inflammatory and analgesic effects. The metabolic pathway favors the production of this active entity, suggesting a targeted and efficient bioactivation process. researchgate.net The pharmacokinetic characteristics, including the formation of these metabolites, have been found to be comparable to those of loxoprofen. researchgate.net

The table below illustrates the observed stereoselectivity in the metabolism of fluoro-loxoprofen in vivo.

Table 1: In Vivo Stereoselective Metabolism of Fluoro-loxoprofen in Rats

| Metabolite | Relative Plasma Concentration | Pharmacological Activity |

|---|---|---|

| trans-alcohol-fluoro-loxoprofen | Higher | Active |

| cis-alcohol-fluoro-loxoprofen | Lower | Inactive/Less Active |

In Vitro Metabolic Studies using Subcellular Fractions (e.g., Liver Homogenates, Microsomes)

To elucidate the mechanisms underlying the stereoselective metabolism observed in vivo, in vitro studies utilizing subcellular fractions from the liver have been conducted. Research involving the incubation of fluoro-loxoprofen with rat liver homogenates has confirmed the preferential formation of the trans-alcohol metabolite. researchgate.net This indicates that the enzymatic machinery responsible for this selective conversion is present within the liver.

These in vitro findings corroborate the in vivo data, suggesting that the liver is a primary site for the metabolic activation of fluoro-loxoprofen. researchgate.net The consistent observation of preferential trans-alcohol metabolite formation across both in vivo and in vitro models points to a specific and selective metabolic system. researchgate.net While detailed studies on the metabolism of fluoro-loxoprofen in specific subcellular fractions like microsomes are not extensively detailed in the provided information, the data from liver homogenate studies strongly support the role of hepatic enzymes in its stereoselective bioactivation. For the parent compound, loxoprofen, metabolism is known to be catalyzed by carbonyl reductase in the liver to form its active trans-alcohol metabolite.

The following table summarizes the key findings from in vitro metabolic studies of fluoro-loxoprofen.

Table 2: In Vitro Metabolism of Fluoro-loxoprofen in Rat Liver Homogenates

| Subcellular Fraction | Key Finding | Implication |

|---|---|---|

| Liver Homogenates | Preferential formation of the trans-alcohol metabolite. | Confirms the liver as a key site of stereoselective metabolism and bioactivation. |

Molecular Mechanisms of Action and Differential Biological Activities

Cyclooxygenase Inhibition Profile (COX-1 and COX-2)

Loxoprofen (B1209778), like many NSAIDs, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) from arachidonic acid researchgate.netvinmec.comdrugbank.comchemsrc.comwikipedia.orgpatsnap.comnih.govnih.govmedchemexpress.com. Loxoprofen is characterized as a non-selective COX inhibitor, affecting both COX-1 and COX-2 isoforms drugbank.comchemsrc.comwikipedia.orgnih.govmedchemexpress.commedchemexpress.com. In human whole blood assays, loxoprofen sodium has demonstrated IC50 values of approximately 6.5 μM for COX-1 and 13.5 μM for COX-2 medchemexpress.commedchemexpress.com.

Fluoro-loxoprofen (B10848829) (F-LOX) exhibits a similar inhibition profile for COX enzymes, showing comparable IC50 values for COX-1 and COX-2 derived prostaglandin (B15479496) biosynthesis to those of loxoprofen karger.com. Current research indicates that F-LOX does not display significant selectivity for COX-2 over COX-1, mirroring the profile of its parent compound karger.com. Both loxoprofen and fluoro-loxoprofen are recognized as potent inhibitors of cyclooxygenases nih.gov.

Table 1: Cyclooxygenase (COX) Inhibition Profile

| Compound | COX-1 Inhibition (IC50, μM) | COX-2 Inhibition (IC50, μM) | Selectivity (COX-2/COX-1) | Reference(s) |

| Loxoprofen Sodium | 6.5 | 13.5 | ~2.1 | medchemexpress.commedchemexpress.com |

| Fluoro-loxoprofen | Similar to Loxoprofen | Similar to Loxoprofen | Not apparent | karger.com |

Prodrug Activation Mechanisms and Metabolite Activity

Loxoprofen is classified as a prodrug, meaning it is administered in an inactive state and requires metabolic conversion within the body to exert its pharmacological effects researchgate.netvinmec.comdrugbank.compatsnap.comnih.govdroracle.ainih.gov. Following oral administration, loxoprofen undergoes rapid metabolism in the liver, primarily through the action of carbonyl reductase enzymes. This process yields its active trans-alcohol metabolite, known as trans-OH loxoprofen vinmec.comdrugbank.comnih.govnih.gov. It is this active metabolite that inhibits COX enzymes and consequently reduces prostaglandin synthesis, mediating the anti-inflammatory and analgesic actions of the drug vinmec.comnih.gov.

Similarly, fluoro-loxoprofen functions as a prodrug. It is also metabolically converted to its active trans-alcohol form, which is responsible for its pharmacological activities ebi.ac.uk. This metabolic pathway ensures that the active compound is generated systemically, potentially reducing direct topical irritation to the gastrointestinal mucosa that can occur with NSAIDs administered in their active form vinmec.comdroracle.ai.

Mechanisms of Differential Gastric Impact in Preclinical Models

The development of fluoro-loxoprofen was significantly driven by the observation that NSAIDs can induce gastric lesions through mechanisms distinct from COX inhibition, particularly via direct cytotoxicity linked to membrane permeabilization karger.comniph.go.jpnih.gov. Fluoro-loxoprofen was designed to minimize these COX-independent detrimental effects on the gastric lining karger.comniph.go.jpnih.govresearchgate.net.

Membrane Permeabilization Activity

A key factor contributing to NSAID-induced gastric injury is their ability to permeabilize cell membranes, leading to direct cellular damage karger.comniph.go.jpnih.gov. Loxoprofen itself has been noted to possess relatively lower membrane permeabilization activity compared to many other NSAIDs karger.comniph.go.jp. Fluoro-loxoprofen (F-LOX) was specifically synthesized and investigated for its reduced membrane permeabilization properties karger.comniph.go.jpresearchgate.net.

Experimental assays utilizing calcein-loaded liposomes have consistently demonstrated that F-LOX exhibits significantly lower membrane permeabilization activity than its parent compound, loxoprofen (LOX) karger.comniph.go.jp. This reduction in membrane permeabilization is a critical factor associated with F-LOX's improved safety profile, as it correlates with a decreased incidence of gastric lesions in preclinical studies, while maintaining comparable anti-inflammatory efficacy to loxoprofen karger.comniph.go.jpnih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Fluoro Loxoprofen and Its Analogs

Impact of Fluorination on Biological Activity and Selectivity

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry, often modulating lipophilicity, metabolic stability, and binding interactions. In the context of NSAIDs, fluorination has been explored to fine-tune activity and selectivity towards cyclooxygenase (COX) enzymes. While loxoprofen (B1209778) itself is a non-selective COX inhibitor, research into its fluorinated derivatives has aimed to enhance specific pharmacological attributes.

Studies indicate that fluoro-loxoprofen (B10848829) (F-LOX) exhibits anti-inflammatory activity comparable to its parent compound, loxoprofen (LOX) nih.gov. This suggests that the fluorine substitution, at least in the position present in F-LOX, does not significantly diminish the core anti-inflammatory mechanism, which is primarily mediated through COX inhibition. However, the impact of fluorine on COX enzyme selectivity for F-LOX specifically is less detailed in the provided literature, with most discussions on COX selectivity focusing on other chemical scaffolds where fluorine plays a role in achieving COX-2 selectivity unina.itmdpi.comresearchgate.netbrieflands.comnih.gov. For instance, in series of 3,4-diarylfuran-2(5H)-one derivatives, fluorine substituents on specific phenyl rings were found to confer COX-1 selectivity researchgate.net. Similarly, in other NSAID classes, fluorine atoms at particular positions, such as the para-position of phenyl rings, have been associated with enhanced COX-2 inhibitory potency and selectivity unina.itbrieflands.com. The precise influence of fluorine on the COX selectivity profile of fluoro-loxoprofen itself requires further specific investigation, but its primary advantage appears to lie in other areas of its SAR.

Design and Evaluation of Novel Fluoro-Loxoprofen Derivatives for Enhanced Efficacy

The design of novel fluoro-loxoprofen derivatives aims to build upon the established scaffold to achieve superior therapeutic outcomes, such as increased potency or broader spectrum of activity. Research has explored modifications to the loxoprofen structure, including fluorination, to enhance its efficacy.

Correlation between Molecular Structure and Metabolic Fate

Understanding the metabolic fate of a drug is critical for predicting its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. Both loxoprofen and fluoro-loxoprofen are considered prodrugs, meaning they are administered in an inactive form and are converted in the body to their active metabolites researchgate.netebi.ac.ukmdpi.com. The primary active metabolite for both compounds is their trans-alcohol form, generated through reduction of the carbonyl group, often by carbonyl reductase enzymes researchgate.netebi.ac.ukmdpi.com.

SAR Analysis of Membrane Permeabilization and Gastric Effects

A significant finding in the SAR of fluoro-loxoprofen is its markedly reduced gastric ulcerogenic activity compared to loxoprofen nih.gov. This improved gastrointestinal safety profile is strongly correlated with its reduced membrane permeabilization properties nih.govmdpi.com. It is proposed that the direct cytotoxicity of NSAIDs, often linked to their ability to permeate cell membranes, contributes to the development of gastric lesions. Fluoro-loxoprofen, by exhibiting lower membrane permeabilization, demonstrates reduced direct cytotoxicity in gastric mucosal cells nih.gov.

The SAR analysis suggests that the fluorine atom in fluoro-loxoprofen plays a key role in modulating its interaction with cell membranes. This structural feature leads to a decrease in membrane permeabilization, which in turn translates to less damage to the gastric mucosa nih.govmdpi.com. Furthermore, fluoro-loxoprofen appears to exert protective effects on the gastric lining, potentially by increasing mucus content and decreasing gastric acid secretion, in addition to its reduced direct cytotoxicity nih.gov. These combined effects contribute to its superior gastric tolerability compared to loxoprofen. Studies comparing other NSAID analogs have also supported this principle, where derivatives with lower membrane permeabilization exhibited fewer gastric lesions while retaining comparable anti-inflammatory activity mdpi.com.

Table 1: Comparative Biological and Gastric Effects of Loxoprofen and Fluoro-Loxoprofen

| Compound | Anti-inflammatory Activity | Membrane Permeabilization | Gastric Ulcerogenic Activity |

| Loxoprofen (LOX) | Baseline | High | High |

| Fluoro-loxoprofen (F-LOX) | Similar to LOX | Low | Low |

| 2-Fluoroloxoprofen (B10848750) | Not specified | Not specified | Lower than LOX |

| Compound 11a | Higher than 2-fluoroloxoprofen | Not specified | Equivalent to 2-fluoroloxoprofen |

Advanced Analytical Methodologies for Fluoro Loxoprofen Research

High-Performance Liquid Chromatography (HPLC) Development for Compound and Metabolite Quantification

HPLC, particularly when coupled with UV detection, offers a versatile platform for the quantitative analysis of Fluoro-loxoprofen (B10848829) and its metabolites in biological samples and pharmaceutical formulations.

Several HPLC-UV methods have been established for the determination of loxoprofen (B1209778) and its metabolites, including those relevant to Fluoro-loxoprofen research. These methods typically involve reversed-phase chromatography with UV detection at specific wavelengths. For instance, methods have been developed utilizing octadecylsilica (C18) columns and mobile phases comprising acetonitrile (B52724) and aqueous buffers, often adjusted to acidic pH values to optimize the retention and separation of these compounds. Detection wavelengths commonly employed are around 220 nm or 210 nm, leveraging the chromophoric properties of the loxoprofen structure researchgate.netnih.govresearchgate.netlatamjpharm.orgnih.gov. These techniques are applied to matrices such as human plasma and urine, facilitating pharmacokinetic studies researchgate.netnih.govresearchgate.netlatamjpharm.org.

The efficacy of HPLC methods relies on the meticulous optimization of various chromatographic parameters. Factors such as mobile phase composition (e.g., ratio of organic modifier to buffer), pH of the mobile phase, flow rate, column stationary phase chemistry, and column temperature significantly influence resolution, peak shape, and analysis time chem-soc.siglobalresearchonline.netchromatographyonline.com. For loxoprofen analysis, optimization studies have explored different mobile phase compositions, including mixtures of acetonitrile with aqueous buffers (e.g., phosphate (B84403) buffers) at varying pH levels (e.g., pH 3.0 or 6.5) and flow rates (e.g., 1.0 mL/min) researchgate.netnih.govresearchgate.netwho.intresearchgate.net. Experimental design methodologies, such as central composite design, have been employed to systematically optimize parameters like organic modifier percentage and mobile phase pH to achieve optimal separation and reduce run times chem-soc.si.

Table 1: Representative HPLC-UV Method Parameters for Loxoprofen and Metabolites

| Reference | Column Type | Mobile Phase Composition (v/v) | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Sample Matrix |

| researchgate.netnih.govresearchgate.netlatamjpharm.org | Hypersil BDS C18 (250×4.6 mm, 5 μm) | Acetonitrile:Water (40:60) | 3.0 | 1.0 | 220 | Human Plasma, Urine |

| who.intresearchgate.net | Mediterranea Sea C18 (250×4.6 mm, 5 μm) | Acetonitrile: 0.01 M NaH2PO4 buffer (55:45) | 6.5 | 1.0 | Not specified | Human Plasma |

| chem-soc.si | Phenomenex® C18 (150 mm × 4.6 mm i.d., 5 μm) | Acetonitrile:Water (53:47) | 2.9 | Not specified | Not specified | Pharmaceutical Form. |

| nih.gov | Inertsil C18 (5 μm, 4.6 × 150 mm) | Methanol:Water:Acetic Acid:Triethylamine (600:400:1:1) | Not specified | Not specified | 223 | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to UV detection, making it an indispensable tool for the identification and quantification of Fluoro-loxoprofen and its metabolites, particularly at low concentrations in complex biological matrices. LC-MS/MS methods typically employ gradient elution with mobile phases consisting of aqueous buffers (often containing formic acid) and organic solvents like acetonitrile or methanol, coupled with electrospray ionization (ESI) in negative ion mode for loxoprofen and its metabolites nih.govnih.gov. The tandem mass spectrometry capability allows for targeted quantification using Multiple Reaction Monitoring (MRM), enhancing specificity by monitoring specific precursor-to-product ion transitions nih.govresearchgate.netnih.gov. This technique is crucial for detailed metabolic profiling and toxicokinetic studies nih.govnih.govsemanticscholar.org.

Table 2: Representative LC-MS/MS Method Parameters for Loxoprofen and Metabolites

| Reference | Column Type | Mobile Phase Composition | Ionization Mode | MRM Transitions (m/z) | Application |

| nih.gov | Kinetex® C18 (150 mm × 2.1 mm, 2.6-μm) | Gradient: 0.1% aq. formic acid (A) and 0.1% formic acid in ACN (B). Gradient details specified in text. Flow: 0.22 mL/min. | Negative | 245.0 → 83.1 (LOX), 247.1 → 202.2 (cis-LOX), 247.1 → 203.1 (trans-LOX) | Identification, Quantification, Toxicokinetics |

| nih.gov | Kinetex® C18 (150 mm × 2.1 mm, 2.6-μm) | Gradient: 100% ACN with 0.1% formic acid (A) and 0.1% aq. formic acid (B). Gradient details specified in text. Flow: 0.25 mL/min. | Negative [M-H]⁻ | Not specified for specific metabolites | Metabolic Profiling |

| researchgate.netnih.gov | Not specified (general LC-MS/MS methods) | Not specified (general LC-MS/MS methods) | Not specified | Not specified (general LC-MS/MS methods) | Quantification of Antibiotics |

Development of Bioanalytical Methods for Preclinical Research

The development of bioanalytical methods for preclinical research involves adapting and validating analytical techniques to quantify Fluoro-loxoprofen and its metabolites in biological samples such as plasma, serum, urine, and tissues globalresearchonline.netpnrjournal.com. A critical initial step is sample preparation, which often includes extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix and remove interfering substances researchgate.netresearchgate.netnih.gov. Internal standards, such as ketoprofen, are frequently used to improve the accuracy and precision of the quantification researchgate.netresearchgate.net.

Method validation is a rigorous process that ensures the reliability of the developed bioanalytical methods. Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ) who.intglobalresearchonline.netpnrjournal.com. Linearity is typically assessed by constructing calibration curves, which have shown excellent correlation coefficients (r² ≥ 0.99) over various concentration ranges (e.g., 0.1 ppm to 10 ppm or 0.10 to 10.0 μg/mL) researchgate.netwho.intresearchgate.net. The LLOQ for loxoprofen has been reported as low as 0.1 ppm or 0.10 μg/mL, demonstrating the high sensitivity of these methods researchgate.netnih.govwho.intresearchgate.net. Accuracy and precision are evaluated by determining the percentage of relative error (%RE) and coefficient of variation (%CV or %RSD), which are generally maintained within acceptable limits (e.g., ±10% for accuracy and <10% or <5% for precision) researchgate.netresearchgate.netlatamjpharm.orgwho.intresearchgate.net. These validated methods are essential for pharmacokinetic studies, enabling the tracking of drug concentrations over time in preclinical models researchgate.netnih.govresearchgate.netlatamjpharm.org.

Table 3: Representative Bioanalytical Method Validation Parameters for Loxoprofen

| Reference | Linearity Range (approx.) | LLOQ (approx.) | Accuracy (%RE) | Precision (%RSD) | Primary Technique |

| researchgate.netnih.gov | 200–15000 ng/mL (plasma) | 100 ng | < ±10% | < 10% | HPLC-UV |

| who.intresearchgate.net | 0.1–10 ppm | 0.1 ppm | ±10% | < 5% | HPLC-UV |

| researchgate.netlatamjpharm.org | 0.10–10.0 μg/mL | 0.10 μg/mL | ±10% | < 10% | HPLC-UV |

| nih.gov | Not specified | 100 ng/mL | < 11.77% | < 11.77% | HPLC-UV |

Compound List:

Fluoro-loxoprofen (F-LOX)

Loxoprofen (LOX)

trans-alcohol metabolites (e.g., trans-loprofenol)

cis-alcohol metabolites

Ketoprofen (Internal Standard)

Hydroxylated Loxoprofen (OH-LOX)

Glucuronide conjugates

Computational and Theoretical Chemistry Applications in Fluoro Loxoprofen Research

Molecular Modeling and Docking Studies of Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful for understanding the interactions between a drug molecule and its biological target, such as an enzyme or receptor. For fluoro-loxoprofen (B10848829), the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Docking studies can elucidate how fluoro-loxoprofen fits into the active sites of these enzymes. The binding affinity and mode of interaction can be predicted, providing a molecular basis for the drug's efficacy. For instance, studies on loxoprofen (B1209778) derivatives have utilized computer simulations to investigate their binding sites within the COX enzymes. nih.gov The introduction of a fluorine atom in fluoro-loxoprofen can alter its electronic and steric properties, which in turn can influence its binding affinity and selectivity for COX-2 over COX-1. A higher affinity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects. nih.gov

The general procedure for a docking study of fluoro-loxoprofen would involve:

Obtaining the three-dimensional crystal structures of COX-1 and COX-2 from a repository like the Protein Data Bank.

Preparing the enzyme structures by removing water molecules and adding hydrogen atoms.

Generating a 3D conformation of the fluoro-loxoprofen molecule.

Using a docking software to place the fluoro-loxoprofen molecule into the active site of each enzyme in various possible orientations and conformations.

Scoring the different poses based on the predicted binding energy to identify the most stable complex.

The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between fluoro-loxoprofen and the amino acid residues in the active site of the COX enzymes. This information is crucial for understanding its mechanism of action and for designing new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a drug's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of fluoro-loxoprofen, QSAR studies could be employed to explore the relationship between the structural features of a series of loxoprofen derivatives and their anti-inflammatory activity or their propensity to cause gastric ulceration. For example, a study on various loxoprofen derivatives has been conducted to examine their inhibitory effects on COX-1 and COX-2. nih.gov A QSAR model could be built using this data to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the observed activities.

The development of a QSAR model for fluoro-loxoprofen and its analogs would typically involve:

Assembling a dataset of compounds with their measured biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity.

Validating the model to ensure its predictive power.

Such models can guide the synthesis of new derivatives with enhanced potency and reduced side effects. For instance, if a QSAR model indicates that a specific substitution pattern on the phenyl ring of fluoro-loxoprofen is associated with higher COX-2 selectivity, chemists can focus their synthetic efforts on that area.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes and interactions of a drug-target complex, which are not accessible through static docking studies.

For fluoro-loxoprofen, MD simulations could be used to investigate the stability of its complex with COX enzymes and to understand the dynamic nature of their interactions. By simulating the behavior of the fluoro-loxoprofen-COX complex in a realistic environment (e.g., in water), researchers can gain insights into the flexibility of the active site and the role of individual amino acid residues in binding the drug.

Furthermore, MD simulations have been used to study the interaction of other NSAIDs, such as aspirin (B1665792) and ibuprofen, with lipid bilayer membranes. nih.gov These studies are relevant to understanding the gastrointestinal side effects of NSAIDs, which are thought to be related to their interaction with the cell membranes of the gastric mucosa. Similar simulations could be performed for fluoro-loxoprofen to investigate its lower ulcerogenic potential compared to loxoprofen. nih.gov These simulations could reveal differences in how the two drugs partition into and disrupt the lipid bilayer, providing a molecular-level explanation for the observed differences in their safety profiles.

Quantum Chemical Calculations (e.g., DFT Studies on Adsorption)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity.

In the context of fluoro-loxoprofen, DFT calculations can be used to study its intrinsic properties, such as its electrostatic potential and frontier molecular orbitals, which are important for its interactions with biological targets. For example, DFT studies have been conducted on other NSAIDs like ketoprofen, ibuprofen, diclofenac, and naproxen (B1676952) to investigate their adsorption on nanographene surfaces. arabjchem.orgresearchgate.net These studies provide insights into the potential of using such nanomaterials for the removal of these drugs from wastewater or for their controlled delivery.

Similar DFT calculations could be applied to fluoro-loxoprofen to understand its electronic characteristics and how they are influenced by the fluorine substituent. This could help in explaining its binding affinity for COX enzymes and its reactivity in various chemical and biological environments. For instance, the calculated electronic properties could be used as descriptors in QSAR models to improve their predictive accuracy.

Below is a table summarizing the types of data that can be obtained from DFT calculations on NSAIDs, which would be applicable to fluoro-loxoprofen:

| Calculated Property | Relevance to Fluoro-Loxoprofen Research |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| Mulliken Atomic Charges | Indicates the charge distribution within the molecule, highlighting potential sites for electrostatic interactions. |

| HOMO and LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's ability to donate or accept electrons, which is crucial for chemical reactions and binding. |

| Binding Energies | Quantifies the strength of the interaction between fluoro-loxoprofen and another molecule or surface, such as an enzyme active site or a nanocarrier. |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Determines the spontaneity and nature (exothermic or endothermic) of processes like binding or adsorption. |

In Silico Prediction of Biotransformation Pathways and Metabolite Formation

The biotransformation, or metabolism, of a drug is a critical determinant of its efficacy, duration of action, and potential for toxicity. In silico methods for predicting drug metabolism have become increasingly important in the early stages of drug discovery to identify potential metabolic liabilities.

For fluoro-loxoprofen, computational tools can be used to predict its metabolic fate in the body. Experimental studies on loxoprofen have shown that it undergoes reduction to its active trans-alcohol metabolite, as well as hydroxylation and glucuronidation. nih.govnih.gov The primary enzymes involved in the hydroxylation of loxoprofen have been identified as CYP3A4 and CYP3A5. nih.gov

In silico models can predict which sites on the fluoro-loxoprofen molecule are most likely to be metabolized by cytochrome P450 enzymes. These models use information about the structure of the drug and the known substrate specificities of different CYP isoforms to make these predictions. The presence of the fluorine atom in fluoro-loxoprofen can significantly influence its metabolism. Fluorine substitution can block potential sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.gov

| In Silico Tool/Approach | Application in Fluoro-Loxoprofen Research |

| CYP Substrate Prediction Models | Predicts whether fluoro-loxoprofen is likely to be a substrate for major CYP isoforms (e.g., CYP3A4, CYP2C9). |

| Site of Metabolism (SOM) Prediction | Identifies the specific atoms or bonds in the fluoro-loxoprofen molecule that are most susceptible to metabolic attack. |

| Metabolite Structure Generation | Generates the chemical structures of the predicted metabolites based on known biotransformation reactions (e.g., hydroxylation, glucuronidation). |

| Pharmacokinetic Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) properties of fluoro-loxoprofen and its predicted metabolites. |

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Target Interactions

The primary mechanism of action for fluoro-loxoprofen (B10848829), like other non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes. nih.govdrugbank.com However, its improved gastrointestinal tolerability suggests that its interactions within the biological system may be more complex. Future preclinical research should aim to uncover novel or secondary targets that contribute to its unique profile.

One area of interest is the compound's reduced membrane permeabilization activity compared to loxoprofen (B1209778). nih.govelsevierpure.com This characteristic is associated with lower direct cytotoxicity to gastric mucosal cells. nih.govelsevierpure.com Investigating the specific molecular interactions that lead to this decreased membrane disruption could reveal novel structure-activity relationships independent of COX inhibition. Furthermore, studies have shown that fluoro-loxoprofen can increase gastric mucus content, a protective factor for the gastric lining. nih.govelsevierpure.com The signaling pathways involved in this secretagogue effect warrant further exploration to identify potential non-COX targets that mediate this gastroprotective action.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To gain a more comprehensive understanding of fluoro-loxoprofen's effects, particularly on the gastrointestinal tract, the development and utilization of advanced preclinical models are crucial. While traditional animal models of inflammatory pain, such as yeast- and adjuvant-induced inflammation in rats, have been instrumental in demonstrating the analgesic efficacy of fluoro-loxoprofen, more sophisticated in vitro and ex vivo systems can offer deeper mechanistic insights. nih.gov

Three-dimensional (3D) cell culture and organoid models of the human intestine are emerging as powerful tools for studying NSAID-induced gastrointestinal effects. nih.govpmiscience.comnih.govresearchgate.netnih.govnews-medical.netmdpi.comfrontiersin.org These models more accurately recapitulate the complex architecture and cellular diversity of the intestinal epithelium compared to traditional 2D cell cultures. nih.govnews-medical.netmdpi.com Employing such models would allow for a detailed investigation of fluoro-loxoprofen's impact on intestinal barrier integrity, cellular signaling, and inflammatory responses in a human-relevant context.

Table 1: Comparison of Preclinical Models for Fluoro-Loxoprofen Evaluation

| Model Type | Description | Advantages for Fluoro-Loxoprofen Research | Limitations |

| Traditional 2D Cell Cultures | Monolayers of immortalized cell lines (e.g., Caco-2). | High-throughput screening of cytotoxicity and basic mechanisms. | Lack of physiological architecture and cellular diversity. Poor representation of in vivo conditions. nih.gov |

| Animal Models (e.g., Rat Paw Edema) | Induction of inflammation in live animals to assess anti-inflammatory and analgesic effects. accscience.com | Provides systemic in vivo data on efficacy and safety. | Species differences may not fully predict human responses. Ethical considerations. |

| 3D Intestinal Models | Co-cultures of various intestinal cell types (e.g., epithelial, immune cells) in a 3D scaffold. pmiscience.comnih.govresearchgate.netfrontiersin.org | More accurately mimics the structure and cellular interactions of the human intestinal mucosa. Allows for the study of inflammation and barrier function. pmiscience.comresearchgate.net | Technically more complex and lower throughput than 2D models. |

| Intestinal Organoids | Self-organizing 3D structures derived from stem cells that resemble the functional units of the intestine. nih.govnews-medical.netmdpi.comxlbiotec.com | High physiological relevance, patient-specific models possible. Can be used for disease modeling and drug screening. nih.govnews-medical.netxlbiotec.com | Still under development for standardized high-throughput applications. |

Integration of Multi-Omics Data for Comprehensive Understanding

A systems-level understanding of fluoro-loxoprofen's biological effects can be achieved through the integration of multi-omics data. To date, no specific multi-omics studies on fluoro-loxoprofen have been published. However, the application of genomics, transcriptomics, proteomics, and metabolomics holds significant promise for elucidating its mechanism of action, identifying biomarkers of efficacy and safety, and personalizing therapy.

Transcriptomic analysis of cells or tissues treated with fluoro-loxoprofen could reveal changes in gene expression patterns related to inflammation, mucosal defense, and cellular stress responses. This could help to identify pathways that are differentially modulated by fluoro-loxoprofen compared to other NSAIDs.

Proteomic and phosphoproteomic profiling could provide insights into the downstream effects of fluoro-loxoprofen on protein expression and signaling networks. nih.govfrontiersin.org This could uncover novel protein targets and pathways that are influenced by the drug, beyond the direct inhibition of COX enzymes. For instance, proteomic analysis of gastric mucosal cells could identify proteins involved in the enhanced mucus production observed with fluoro-loxoprofen treatment. nih.govelsevierpure.comnih.govthaiscience.infoplos.org

Metabolomic studies could characterize the metabolic fingerprint of fluoro-loxoprofen treatment, identifying changes in endogenous metabolites that may serve as biomarkers for its therapeutic effects or potential off-target activities. nih.govnih.gov

Table 2: Potential Applications of Multi-Omics in Fluoro-Loxoprofen Research

| Omics Approach | Potential Application | Expected Insights |

| Transcriptomics | Gene expression profiling of gastric and intestinal cells. | Identification of differentially regulated genes involved in inflammation, mucosal protection, and cytotoxicity. |

| Proteomics | Analysis of protein expression and post-translational modifications in response to treatment. nih.govfrontiersin.org | Discovery of novel protein targets and signaling pathways affected by fluoro-loxoprofen. nih.govthaiscience.infoplos.org |

| Metabolomics | Characterization of changes in the cellular metabolome. | Identification of metabolic biomarkers of drug efficacy and safety. Understanding of off-target metabolic effects. nih.govnih.gov |

Design of Next-Generation Fluoro-Loxoprofen Analogs for Targeted Effects

Building upon the favorable profile of fluoro-loxoprofen, the design of next-generation analogs could aim to further enhance its therapeutic index. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the chemical structure of fluoro-loxoprofen, it may be possible to develop analogs with even greater COX-2 selectivity, thereby minimizing the risk of COX-1 related gastrointestinal side effects.

The synthesis of various loxoprofen derivatives has already demonstrated the feasibility of modulating its activity and safety profile. nih.govsemanticscholar.orggoogle.comgoogleapis.com For instance, the introduction of a hydroxyl group to the biphenyl (B1667301) ring of a loxoprofen derivative resulted in increased COX-2 selectivity. nih.gov Future design strategies could focus on modifications that enhance the gastroprotective properties of fluoro-loxoprofen, such as moieties that promote mucus secretion or have intrinsic antioxidant activity.

Another promising approach is the development of chimeric molecules that combine the pharmacophore of fluoro-loxoprofen with that of a gastroprotective agent, such as a nitric oxide donor or a proton pump inhibitor. Such hybrid molecules could offer a dual mechanism of action, providing potent anti-inflammatory effects with built-in gastrointestinal protection.

Table 3: Strategies for the Design of Next-Generation Fluoro-Loxoprofen Analogs

| Design Strategy | Rationale | Potential Advantage |

| Enhancement of COX-2 Selectivity | To reduce the inhibition of COX-1, which is important for gastric mucosal protection. nih.gov | Further improvement of gastrointestinal safety. |

| Incorporation of Gastroprotective Moieties | To add a secondary mechanism of gastric protection. | Increased resilience of the gastric mucosa to potential damage. |

| Development of Chimeric Drugs | To combine the anti-inflammatory action with a proven gastroprotective agent in a single molecule. | Synergistic effect, potentially allowing for lower effective doses. |

| Targeted Delivery Systems | To deliver the drug specifically to the site of inflammation. | Reduced systemic exposure and off-target effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.